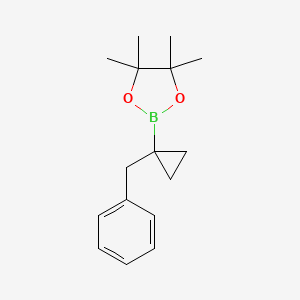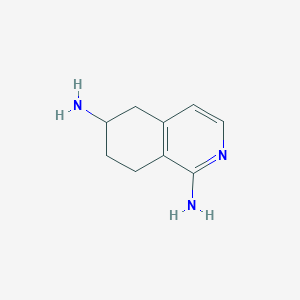![molecular formula C12H25NO2Si2 B13928455 Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate CAS No. 91387-29-0](/img/structure/B13928455.png)
Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate: is an organosilicon compound with the molecular formula C12H25NO2Si2 . It is a derivative of but-2-ynoic acid, where the hydrogen atoms are replaced by ethyl and bis(trimethylsilyl)amino groups. This compound is known for its unique structural properties and its applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate typically involves the reaction of but-2-ynoic acid with bis(trimethylsilyl)amine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the purification of the product through distillation or recrystallization to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The bis(trimethylsilyl)amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism by which Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate exerts its effects involves its interaction with specific molecular targets. The bis(trimethylsilyl)amino group plays a crucial role in stabilizing the compound and facilitating its reactivity. The pathways involved may include nucleophilic substitution and electrophilic addition reactions.
Vergleich Mit ähnlichen Verbindungen
Bis(trimethylsilyl)amine: An organosilicon compound with similar structural features.
Phosphonic acid, [2-[bis(trimethylsilyl)amino]ethyl]-, bis(trimethylsilyl) ester: Another compound with bis(trimethylsilyl)amino groups.
Uniqueness: Ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate is unique due to its specific combination of ethyl and bis(trimethylsilyl)amino groups, which confer distinct reactivity and stability properties. This makes it particularly valuable in specialized applications in organic synthesis and material science.
Eigenschaften
CAS-Nummer |
91387-29-0 |
|---|---|
Molekularformel |
C12H25NO2Si2 |
Molekulargewicht |
271.50 g/mol |
IUPAC-Name |
ethyl 4-[bis(trimethylsilyl)amino]but-2-ynoate |
InChI |
InChI=1S/C12H25NO2Si2/c1-8-15-12(14)10-9-11-13(16(2,3)4)17(5,6)7/h8,11H2,1-7H3 |
InChI-Schlüssel |
XKRIPGAGCJYAIU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C#CCN([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B13928372.png)
![[2-(4-Vinyl-imidazol-1-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B13928374.png)
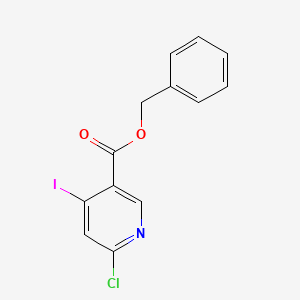



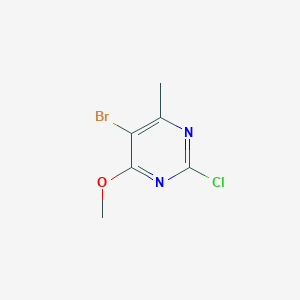
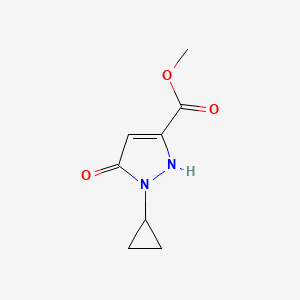
![(3S,4s,5s,6r)-2,2-dichloro-3-hydroxy-4,5,6-tris(phenylmethoxy)-3-[(phenylmethoxy)methyl]-cyclohexanone](/img/structure/B13928395.png)
